![molecular formula C16H20Cl2N4 B13465639 Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride is a complex organic compound that features a phenanthroline core with methylamino and methyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride typically involves multiple steps. One common approach is the alkylation of 1,10-phenanthroline with formaldehyde and methylamine, followed by the reduction of the resulting imine. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenanthroline core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.
科学研究应用
Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride involves its interaction with molecular targets such as metal ions and biological macromolecules. The phenanthroline core can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry properties.
2,2’-Bipyridine: Another ligand with comparable applications in coordination chemistry.
Ethylenediamine: A simpler amine ligand used in various chemical reactions.
Uniqueness
Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride is unique due to its specific substitution pattern on the phenanthroline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C16H20Cl2N4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
N-methyl-1-[9-(methylaminomethyl)-1,10-phenanthrolin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C16H18N4.2ClH/c1-17-9-13-7-5-11-3-4-12-6-8-14(10-18-2)20-16(12)15(11)19-13;;/h3-8,17-18H,9-10H2,1-2H3;2*1H |
InChI 键 |
RHOQQNDYERLTQS-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NC2=C(C=CC3=C2N=C(C=C3)CNC)C=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
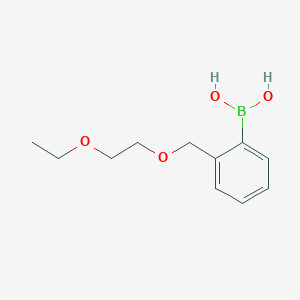
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
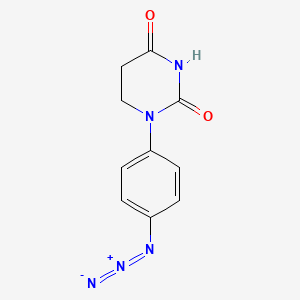
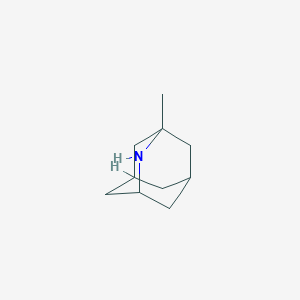
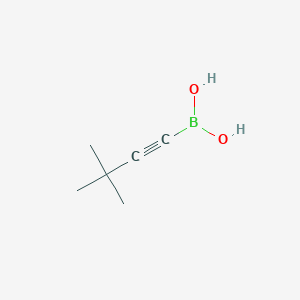
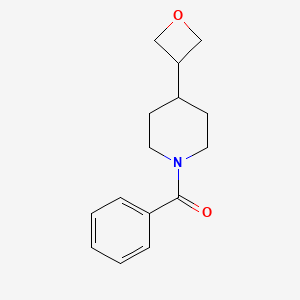
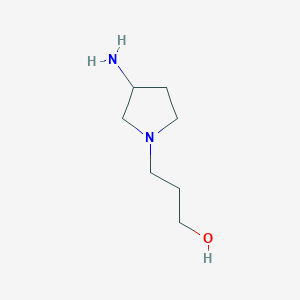
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)


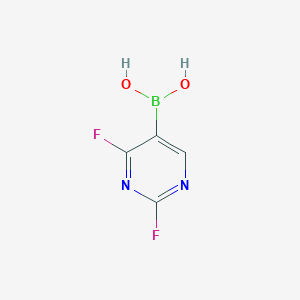
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

